molecular formula C8H11Br B12096967 (Bromoethynyl)cyclohexane CAS No. 66684-39-7

(Bromoethynyl)cyclohexane

Cat. No.: B12096967
CAS No.: 66684-39-7
M. Wt: 187.08 g/mol
InChI Key: NNWNSPVYMRKLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bromoethynyl)cyclohexane is an organic compound with the molecular formula C8H11Br It is a derivative of cyclohexane, where a bromoethynyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromoethynyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of cyclohexane followed by the introduction of an ethynyl group. The reaction typically requires a brominating agent such as bromine (Br2) and a catalyst to facilitate the addition of the bromo group to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(Bromoethynyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while addition reactions can produce dihalogenated compounds .

Scientific Research Applications

(Bromoethynyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Bromoethynyl)cyclohexane involves its interaction with molecular targets through its bromo and ethynyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bromoethynyl)cyclohexane is unique due to the presence of both bromo and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

66684-39-7

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

2-bromoethynylcyclohexane

InChI

InChI=1S/C8H11Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-5H2

InChI Key

NNWNSPVYMRKLFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.